4-Chloro-2-(piperidin-1-ylmethyl)phenol
Description
Properties
CAS No. |
13704-50-2 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
InChI Key |
GVAMPYVXAAFYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-2-(piperidin-1-ylmethyl)phenol with structurally and functionally related chlorophenol derivatives:
Table 1: Structural and Functional Comparison of Chlorophenol Derivatives
Key Analysis:
Substituent Effects on Synthesis: Electron-donating groups (e.g., tert-butyl) improve yields (66% for 2-(tert-butyl)-6-(piperidin-1-ylmethyl)phenol) by stabilizing intermediates, whereas electron-withdrawing groups (e.g., dichloro) reduce yields . Bulky substituents like benzyl (in chlorophene) or quinolinyl (in 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol) may hinder reaction kinetics but enhance stability .
Biological Activity: The piperidinylmethyl group in this compound likely enhances membrane permeability compared to non-alkylated analogs (e.g., chlorophene) . Oxadiazole-containing derivatives (e.g., compound 6h) exhibit potent anticancer activity via tubulin inhibition, suggesting that nitrogen-rich heterocycles could augment bioactivity in related compounds .
Reactivity and Environmental Impact: Chlorophene undergoes rapid oxidative degradation by manganese oxides, forming coupling products and quinones, whereas the piperidinylmethyl group in this compound may reduce oxidation susceptibility due to steric protection of the phenol ring . Hydrophobic substituents (e.g., benzyl in chlorophene) increase environmental persistence, while polar groups (e.g., piperidine) improve biodegradability .
Physicochemical Properties: The piperidine moiety increases water solubility compared to chlorophene, as evidenced by the higher predicted pKa (9.33) of 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol, which favors ionization at physiological pH .
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves 4-chlorophenol, formaldehyde, and piperidine. Under IR irradiation, formaldehyde acts as the carbonyl source, while piperidine provides the amine component. The hydroxyl group of 4-chlorophenol activates the aromatic ring, directing electrophilic substitution to the ortho position relative to the hydroxyl group. The chloro substituent at the 4-position further influences regioselectivity by sterically hindering the para position relative to itself, favoring substitution at the 2-position.
Key Steps :
-
Activation : Formaldehyde reacts with piperidine to form an iminium ion intermediate.
-
Electrophilic Substitution : The iminium ion attacks the ortho position of 4-chlorophenol, forming a C–N bond.
-
Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding the final product.
Optimized Conditions :
-
Molar Ratio : 1:2:1 (4-chlorophenol:formaldehyde:piperidine)
-
Temperature : 60–70°C under IR irradiation (250 W lamp)
Advantages and Limitations
The IR-assisted method eliminates solvent use, reduces reaction time, and avoids metal catalysts. However, regioselectivity depends on the steric and electronic effects of substituents. Competing substitution at the 6-position (para to the piperidinylmethyl group) may occur, necessitating chromatographic purification.
Chloromethylation and Nucleophilic Substitution
This two-step approach involves introducing a chloromethyl group at the 2-position of 4-chlorophenol, followed by displacement with piperidine.
Chloromethylation via the Blanc Reaction
The Blanc reaction employs formaldehyde, hydrochloric acid (HCl), and zinc chloride (ZnCl₂) to introduce a chloromethyl group.
Reaction Conditions :
-
Substrate : 4-Chlorophenol
-
Reagents : Formaldehyde (37% aqueous), HCl (conc.), ZnCl₂ (catalyst)
-
Temperature : 40–50°C
-
Time : 4–6 hours
Mechanism :
-
Formation of Chloromethyl Cation : Formaldehyde reacts with HCl to form a chloromethyl cation (CH₂Cl⁺).
-
Electrophilic Attack : The cation attacks the ortho position of 4-chlorophenol, activated by the hydroxyl group.
-
Proton Transfer : The intermediate loses a proton to yield 4-chloro-2-(chloromethyl)phenol.
Nucleophilic Substitution with Piperidine
The chloromethyl intermediate undergoes nucleophilic substitution with piperidine in a polar aprotic solvent.
Reaction Conditions :
-
Solvent : Acetonitrile or dimethylformamide (DMF)
-
Base : Triethylamine (to absorb HCl)
-
Temperature : 60–80°C
-
Time : 8–12 hours
Mechanism :
Piperidine attacks the electrophilic carbon of the chloromethyl group, displacing chloride and forming the C–N bond.
Comparison with Mannich Approach
| Parameter | Mannich Reaction | Chloromethylation-SN2 |
|---|---|---|
| Steps | 1 | 2 |
| Yield | 85–92% | 56–66% (overall) |
| Regioselectivity | Moderate | High |
| Purification | Column chromatography | Crystallization |
Scalability and Industrial Feasibility
The Mannich reaction’s one-pot nature and solvent-free conditions make it preferable for large-scale production. In contrast, the chloromethylation-SN2 route, though regioselective, involves hazardous reagents (e.g., ZnCl₂) and longer reaction times, complicating industrial adoption.
Characterization and Quality Control
Critical analytical data for this compound include:
-
¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), piperidine methylene (δ 3.5–3.7 ppm), and hydroxyl (δ 5.2 ppm).
-
LC-MS : Molecular ion peak at m/z 225.1 [M+H]⁺.
Q & A
Q. What are the standard synthesis routes for 4-Chloro-2-(piperidin-1-ylmethyl)phenol, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as condensation between 4-chlorophenol derivatives and piperidine-containing precursors. Key steps include:
- Methanol reflux : A common solvent for reactions involving phenolic compounds and amines, as seen in the synthesis of structurally similar derivatives .
- Temperature control : Reactions are often conducted at 60–70°C to balance reaction rate and product stability .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with hexane/ethyl acetate as eluents .
- Purification : Recrystallization in methanol or silica gel chromatography improves purity (e.g., 82% yield achieved for a related compound) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and bonding environments (e.g., phenolic -OH at δ 10–12 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- IR spectroscopy : Detects functional groups like phenolic O–H (3450–3600 cm) and C–N stretches (1150–1250 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 383.272 g/mol for CHClNO) .
Q. How does pH influence the stability and reactivity of this compound?
- Oxidative susceptibility : Under acidic conditions, phenolic moieties are prone to oxidation by manganese oxides (MnO), forming radicals and coupling products. Reaction rates increase at lower pH due to enhanced adsorption on oxide surfaces .
- Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize the structure, as observed in X-ray studies of analogous compounds .
Q. What experimental assays are used to evaluate its biological activity?
- Cell-based assays : Cytotoxicity and proliferation studies (e.g., MTT assay) for antitumor potential .
- Enzyme kinetics : IC determination against target enzymes (e.g., kinases or oxidoreductases) .
- DNA-binding studies : Fluorescence quenching or gel electrophoresis to assess interaction with DNA .
Advanced Research Questions
Q. How can synthesis yields and purity be optimized for large-scale production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve reaction efficiency .
- Purification strategies : Gradient elution in HPLC or fractional crystallization minimizes byproducts (e.g., 25% yield improved to >80% via silica gel chromatography in related syntheses) .
Q. How is stereochemical ambiguity resolved in structural confirmation?
Q. What mechanistic insights explain contradictory reactivity data in oxidation studies?
Q. How can computational modeling complement experimental data for this compound?
Q. What strategies address discrepancies in spectroscopic data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
